N-(2-bromo-4-methylphenyl)-3-methoxybenzamide
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Overview
Description
N-(2-bromo-4-methylphenyl)-3-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 2-position and a methyl group at the 4-position on the phenyl ring, along with a methoxy group on the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromo-4-methylphenyl)-3-methoxybenzamide typically involves the reaction of 2-bromo-4-methylaniline with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2-bromo-4-methylphenyl)-3-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction Reactions: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Major Products:
Substitution: Formation of N-(2-substituted-4-methylphenyl)-3-methoxybenzamide derivatives.
Oxidation: Formation of N-(2-bromo-4-methylphenyl)-3-hydroxybenzamide.
Reduction: Formation of N-(2-bromo-4-methylphenyl)-3-methoxybenzylamine.
Scientific Research Applications
N-(2-bromo-4-methylphenyl)-3-methoxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-methylphenyl)-3-methoxybenzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
- N-(2-iodo-4-methylphenyl)-3-methoxybenzamide
- N-(2-bromo-4-methylphenyl)-3-phenylpropanamide
Comparison: N-(2-bromo-4-methylphenyl)-3-methoxybenzamide is unique due to the presence of both a bromine atom and a methoxy group, which can influence its reactivity and interaction with biological targets. Compared to its analogs, such as N-(2-iodo-4-methylphenyl)-3-methoxybenzamide, the bromine atom provides different electronic and steric properties, potentially leading to distinct biological activities and applications.
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-3-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-10-6-7-14(13(16)8-10)17-15(18)11-4-3-5-12(9-11)19-2/h3-9H,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKOJORDYWUIIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)OC)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357928 |
Source
|
Record name | N-(2-bromo-4-methylphenyl)-3-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
353782-91-9 |
Source
|
Record name | N-(2-bromo-4-methylphenyl)-3-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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